N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide
Overview
Description
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Also known as BHAM, it is a potent inhibitor of bacterial protein synthesis and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
BHAM inhibits bacterial protein synthesis by binding to the bacterial ribosome and preventing the formation of the peptide bond between amino acids. BHAM binds to the A-site of the ribosome and prevents the binding of aminoacyl-tRNA, thereby inhibiting protein synthesis. BHAM has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. BHAM induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
BHAM has been shown to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has also been shown to induce apoptosis in cancer cells and inhibit the aggregation of amyloid beta peptides, making it a potential therapeutic agent for Alzheimer's disease. BHAM has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of using BHAM in lab experiments is its potent antibacterial activity, which makes it a useful tool for studying bacterial protein synthesis. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanism of apoptosis. One limitation of using BHAM in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of BHAM. One direction is the development of more potent and selective inhibitors of bacterial protein synthesis based on the structure of BHAM. Another direction is the investigation of the potential use of BHAM as an anticancer agent in combination with other chemotherapeutic agents. Furthermore, the potential use of BHAM in the treatment of Alzheimer's disease requires further investigation. Overall, BHAM is a promising compound with potential applications in various fields of scientific research.
Scientific Research Applications
BHAM has been extensively studied for its potential applications in various fields of scientific research. It is a potent inhibitor of bacterial protein synthesis and has been shown to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria. BHAM has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, BHAM has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
properties
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-13(3)14-8-9-17(22)16(11-14)20-19(24)21-18(23)15-7-5-6-12(2)10-15/h5-11,13,22H,4H2,1-3H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNHNPVFNCZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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